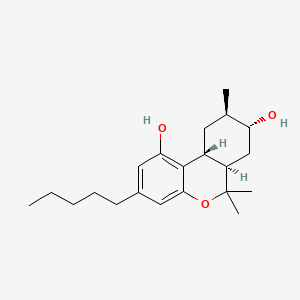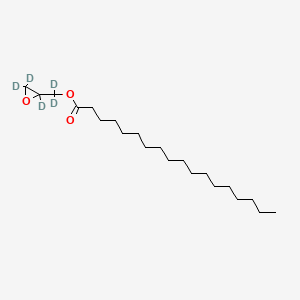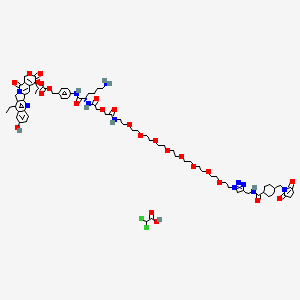
Fondaparinux (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux sodium is a synthetic anticoagulant that selectively inhibits factor Xa. It is primarily used for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism. Fondaparinux sodium is also utilized in the management of acute coronary syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fondaparinux sodium is synthesized through a complex multi-step process involving the assembly of a pentasaccharide sequence. The synthesis typically involves glycosylation reactions to link monosaccharide units, followed by sulfation and other modifications to achieve the desired structure . The process includes:
Glycosylation: Monosaccharide units are linked using glycosyl donors and acceptors under controlled conditions.
Sulfation: The hydroxyl groups of the saccharide units are sulfated using sulfur trioxide-pyridine complex or similar reagents.
Purification: The final product is purified through chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of fondaparinux sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Preparation of Raw Materials: Weighing and mixing of raw materials according to the formulation.
Reaction Setup: Conducting the synthesis in reaction vessels with precise temperature and pH control.
Purification and Filtration: Using filtration and chromatography to remove impurities and achieve the desired purity.
Sterilization and Packaging: The final product is sterilized and packaged in prefilled syringes for clinical use
Chemical Reactions Analysis
Types of Reactions
Fondaparinux sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at the hydroxyl or sulfated groups, leading to different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of fondaparinux sodium, each with varying degrees of anticoagulant activity .
Scientific Research Applications
Fondaparinux sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation and sulfation reactions.
Biology: Investigated for its interactions with various proteins and enzymes involved in coagulation.
Medicine: Extensively studied for its anticoagulant properties and used in clinical trials for various thromboembolic disorders.
Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents
Mechanism of Action
Fondaparinux sodium exerts its anticoagulant effects by selectively binding to antithrombin III, which in turn inhibits factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The high affinity binding to antithrombin III enhances its inhibitory activity by approximately 300-fold .
Comparison with Similar Compounds
Similar Compounds
Low-Molecular-Weight Heparins (LMWH): Such as enoxaparin and nadroparin.
Direct Oral Anticoagulants (DOACs): Such as rivaroxaban and apixaban.
Comparison
Fondaparinux Sodium vs. LMWH: Fondaparinux sodium has a more predictable pharmacokinetic profile and does not require routine monitoring, unlike LMWH. .
Fondaparinux Sodium vs. DOACs: Fondaparinux sodium is administered parenterally, whereas DOACs are taken orally. .
Fondaparinux sodium stands out due to its synthetic origin, high specificity for factor Xa, and minimal risk of contamination compared to biologically derived anticoagulants .
Properties
Molecular Formula |
C31H43N3Na10O49S8 |
|---|---|
Molecular Weight |
1728.1 g/mol |
IUPAC Name |
decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |
InChI Key |
XEKSTYNIJLDDAZ-JASSWCPGSA-D |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)




![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)







